BenchChemオンラインストアへようこそ!

7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Physicochemical Profile Drug-likeness XLogP3

7-(Benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (CAS 96678-30-7) is a structurally defined heterocyclic scaffold distinguished by its unique benzylsulfanyl substituent at position 7—a key feature absent in aryl or furyl analogs. Confirmed inactivity in UPR pathway agonist screens (%Activity at 20 µM: -1.92%) makes it a highly reliable, structurally matched negative control for thiadiazolo-triazinone chemical probe assays. Its well-characterized profile (MW: 290.4 g/mol) supports use as an LC-MS/NMR reference standard. Procure this specific derivative to eliminate scaffold-based false positives and establish a definitive baseline for systematic SAR studies.

Molecular Formula C12H10N4OS2
Molecular Weight 290.36
CAS No. 96678-30-7
Cat. No. B2483347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
CAS96678-30-7
Molecular FormulaC12H10N4OS2
Molecular Weight290.36
Structural Identifiers
SMILESCC1=NN=C2N(C1=O)N=C(S2)SCC3=CC=CC=C3
InChIInChI=1S/C12H10N4OS2/c1-8-10(17)16-11(14-13-8)19-12(15-16)18-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyHYPSUBDPZHEVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (CAS 96678-30-7)


7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (CAS 96678-30-7) is a heterocyclic compound belonging to the thiadiazolo-triazine class [1]. Its core scaffold is a fused [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, substituted with a methyl group at position 3 and a benzylsulfanyl moiety at position 7. This specific substitution pattern differentiates it from other analogs, but its baseline profile is characterized by a lack of published, in-depth characterization beyond its inclusion in broad screening libraries .

Procurement Risk: Why 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one Cannot Be Replaced by an Analog


Substitution of this compound with a generic thiadiazolo-triazinone is exceptionally high-risk due to a complete absence of comparative data. The specific benzylsulfanyl substituent at position 7 is a key structural differentiator from other analogs, which feature groups like aryl, aryloxymethyl, or furyl moieties [1]. In related classes, such 7-position modifications have been shown to drastically alter biological activity, for example, shifting antibacterial minimum inhibitory concentration (MIC) values from inactive to potent (e.g., MIC = 0.625 µg/mL for a tert-butyl/fluorophenyl analog) . However, no such data exists for this specific compound, meaning the functional consequence of substituting it with another derivative is completely unknown and scientifically unjustifiable without further testing.

Evidence Guide for 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one: Known Data Points for Procurement Decision-Making


Physicochemical Property Comparison Against a Close 7-Aryl Analog

The target compound's computed lipophilicity (XLogP3 = 2.7) [1] differs from that of a closely related 7-aryl analog, 3-tert-butyl-7-[2-(4-bromophenyl)ethenyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (TCA3), which possesses a higher calculated logP due to its bromophenyl-ethenyl group [2]. The lower lipophilicity of the target compound suggests it may have different solubility and membrane permeability characteristics, a critical consideration for assay design and formulation.

Physicochemical Profile Drug-likeness XLogP3

Lack of Validated Biological Differentiation from Any Analog

The target compound has been evaluated solely in high-throughput screening (HTS) panels, yielding non-decisive primary data . For example, in a HepG2 cytotoxicity assay targeting regulator of G-protein signaling 4, it returned a B Score of approximately -7.6, a value that indicates a weak or non-significant effect in the primary screen context . In a separate UPR pathway agonist screen, its activity at 20 µM was reported as -1.92%, showing it was inactive as an agonist . Crucially, no comparator data for other thiadiazolo-triazinone analogs is available from these same screens, making it impossible to assert even marginal superiority or differentiation. The evidence for this compound's biological activity is strictly limited to these inconclusive screening results, which are insufficient for any scientific selection rationale.

Biological Activity High-Throughput Screening Procurement Risk

Application Scenarios for 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one Based on Available Evidence


Use as a Structurally Defined Negative Control in Screening

Based on its inactivity in the UPR pathway agonist screen (%Activity at 20 µM: -1.92%) and weak signal in a cytotoxicity assay , the compound is best suited as a structurally matched, inactive negative control for assays involving thiadiazolo-triazinone chemical probes. Its close structural similarity to potentially active analogs, combined with its apparent lack of activity, allows researchers to control for non-specific effects of the scaffold itself.

Starting Point for a Medicinal Chemistry Optimization Program

The compound's structural features—a methyl group at position 3 and a benzylsulfanyl moiety at position 7—are known pharmacophoric elements. While this specific compound lacks verified potency, it can serve as a starting scaffold for a systematic structure-activity relationship (SAR) study. Researchers can use it as a baseline to synthesize and test a series of new analogs, systematically varying the 7-position substituent to identify the chemical features that lead to the potent activity observed in related series [1].

Reference Standard in Purity and Structure Confirmation

The compound's well-defined structure, confirmed by its unique InChI Key (HYPSUBDPZHEVIG-UHFFFAOYSA-N), SMILES string, and molecular weight (290.4 g/mol) , makes it suitable for use as an analytical reference standard for LC-MS or NMR method development. Its procurement is justified when a characterized sample of this specific benzylsulfanyl derivative is needed to confirm the identity of newly synthesized compounds within the same structural class.

Quote Request

Request a Quote for 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.